![molecular formula C16H17ClNO6P B1140769 对-[2-[(5-氯-2-甲氧基苯甲酰)氨基]乙基]苯基膦酸酯 CAS No. 594854-55-4](/img/structure/B1140769.png)

对-[2-[(5-氯-2-甲氧基苯甲酰)氨基]乙基]苯基膦酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

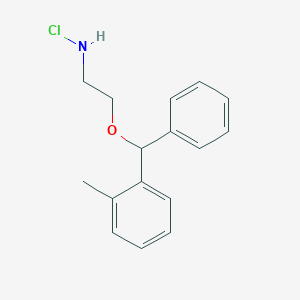

P-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate is a specialty product for proteomics research . It has a CAS number of 594854-55-4 .

Molecular Structure Analysis

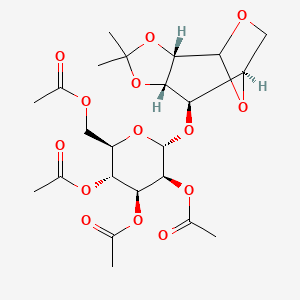

The molecular formula of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate is C16H15ClNO5P . It has a molecular weight of 367.72100 .科学研究应用

合成和表征

研究已经开发出合成和表征磷化合物的技术,包括类似于指定化合物的衍生物。例如,Macarie 等人(2004 年)通过米夏埃利斯-阿布佐夫反应合成了对甲氧基苯甲酰二烷基膦酸酯,使用这些化合物作为丙烯酸单体的自由基聚合的光引发剂,展示了膦酸酯衍生物在材料科学应用中的多功能性 (Macarie 等人,2004)。

抗菌和抗病毒活性

多项研究已经表明膦酸酯衍生物的抗菌和抗病毒潜力。Hocková 等人(2003 年)探索了 5-取代-2,4-二氨基嘧啶衍生物,重点介绍了它们对细胞培养中逆转录病毒复制的显着抑制作用,这表明它们作为抗病毒剂的潜力 (Hocková 等人,2003)。此外,Patel 等人(2011 年)合成了新的吡啶衍生物并评估了它们的体外抗菌活性,表明对某些细菌和真菌具有适度的活性,表明在解决微生物耐药性方面具有潜在应用 (Patel 等人,2011)。

作用机制

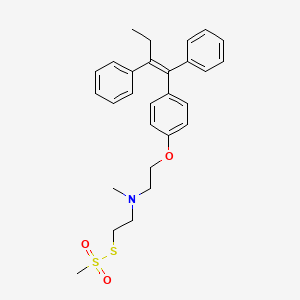

Target of Action

It is structurally similar to methyl n-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate , which is related to glyburide . Glyburide is a known antidiabetic drug that works by binding to the sulfonylurea receptor (SUR1) on pancreatic beta cells, leading to insulin release .

Mode of Action

This causes depolarization, which triggers the opening of voltage-gated calcium channels and subsequent insulin release .

Biochemical Pathways

By stimulating insulin release, it would promote glucose uptake in muscle and adipose tissue and inhibit hepatic glucose production .

Result of Action

If it acts similarly to glyburide, it would lead to increased insulin levels, decreased blood glucose levels, and improved glycemic control .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves the reaction of 5-chloro-2-methoxybenzoic acid with ethylenediamine to form the corresponding amide. This amide is then reacted with benzene phosphonic acid chloride to yield the final product.", "Starting Materials": [ "5-chloro-2-methoxybenzoic acid", "ethylenediamine", "benzene phosphonic acid chloride" ], "Reaction": [ "Step 1: 5-chloro-2-methoxybenzoic acid is reacted with ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 2: The amide is then reacted with benzene phosphonic acid chloride in the presence of a base such as triethylamine to yield the final product, p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate." ] } | |

CAS 编号 |

594854-55-4 |

分子式 |

C16H17ClNO6P |

分子量 |

385.73 g/mol |

IUPAC 名称 |

[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C16H17ClNO6P/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24-25(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H2,20,21,22) |

InChI 键 |

RHSICLBXTJYWMY-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)P(=O)([O-])[O-] |

规范 SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OP(=O)(O)O |

同义词 |

5-Chloro-2-methoxy-N-[2-[4-(phosphonooxy)phenyl]ethyl]benzamide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)

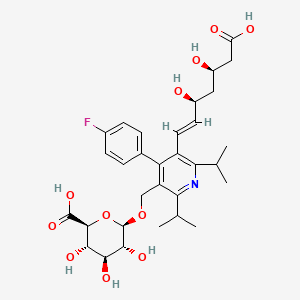

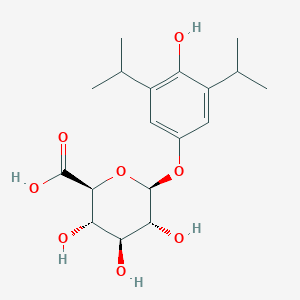

![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)